Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

Description

Significance in Organic Synthesis and Chemical Research

The importance of long-chain ketoesters and their derivatives, such as long-chain ketones and aldehydes, is well-established in the fields of organic synthesis and chemical research. researchgate.netnih.gov These structures are recognized as crucial motifs in a wide array of bioactive compounds and pharmaceutical agents. researchgate.netnih.gov For instance, the core structure is found in molecules like Prasugrel, a platelet inhibitor used in the treatment of acute coronary syndrome. nih.gov

In synthetic organic chemistry, these compounds serve as versatile building blocks. nih.gov The presence of multiple functional groups—the ketone, the ester, and the aryl ring—allows for a variety of chemical modifications. The carbonyl group of the ketone can undergo reactions such as Grignard reactions, Wittig reactions, and aldol (B89426) condensations, while the ester group can be hydrolyzed, reduced, or transesterified. nih.gov This versatility enables chemists to construct complex molecular architectures and is a key reason for the development of efficient protocols for their synthesis. researchgate.netnih.gov Transition metal-catalyzed C–C bond cleavage, for example, has emerged as a powerful strategy for the multi-carbon homologation of aryl ketones to produce these valuable long-chain structures. researchgate.netresearchgate.net

Structural Characteristics of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate and Related Analogues

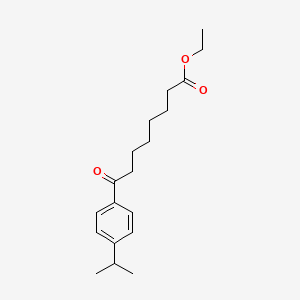

This compound is a specific example of a long-chain ketoester with an aryl ketone moiety. Its structure consists of an eight-carbon (octanoate) chain. At one end of the chain (C1) is an ethyl ester group. At the other end (C8), there is a ketone, to which a 4-isopropylphenyl group is attached. This structure combines a flexible aliphatic spacer with a rigid, functionalized aromatic group.

Below are the key properties of this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 898778-41-1 | chemicalbook.combldpharm.comlabshake.com |

| Molecular Formula | C19H28O3 | chemicalbook.combldpharm.com |

| Molecular Weight | 304.42 g/mol | chemicalbook.combldpharm.comlabshake.com |

| IUPAC Name | ethyl 8-oxo-8-(4-propan-2-ylphenyl)octanoate | labshake.com |

| Predicted Boiling Point | 411.9 ± 28.0 °C | chemicalbook.com |

| Predicted Density | 0.992 ± 0.06 g/cm³ | chemicalbook.com |

The structural framework of this compound can be compared with several related analogues, which differ in the substitution on the phenyl ring or the structure of the aliphatic chain. These variations can influence the compound's physical properties and chemical reactivity.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent Compound | Reference |

|---|---|---|---|---|

| Ethyl 8-(4-methylphenyl)-8-oxooctanoate | 898751-62-7 | C17H24O3 | Features a methyl group instead of an isopropyl group on the phenyl ring. | chemicalbook.com |

| Ethyl 8-(4-iodophenyl)-8-oxooctanoate | 898777-48-5 | C16H21IO3 | Contains an iodine atom at the 4-position of the phenyl ring. | bldpharm.com |

| Ethyl 8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoate | 951887-47-1 | C16H18F4O3 | The phenyl ring is substituted with four fluorine atoms. | chemscene.com |

| Ethyl 8-chloro-6-oxooctanoate | 50628-91-6 | C10H17ClO3 | The ketone is at the 6-position, and a chlorine atom is at the 8-position of the octanoate (B1194180) chain, with no aryl group. | chemsynthesis.compharmaffiliates.com |

Historical Context of Ketoester Chemistry in Organic Synthesis

The chemistry of ketoesters, particularly β-ketoesters, is a cornerstone of modern organic synthesis. fiveable.me Their utility stems from the unique reactivity of the α-hydrogen atoms located between the two carbonyl groups, which allows for easy formation of stabilized enolates. fiveable.me

Historically, the Claisen condensation, a base-catalyzed reaction between two ester molecules to form a β-ketoester, is one of the most fundamental methods for their synthesis. wikipedia.orgresearchgate.net This reaction, along with related transformations like the Dieckmann condensation for creating cyclic β-ketoesters, has been a staple in synthetic chemistry for over a century. researchgate.net

The field has evolved significantly over time. A major advancement was the introduction of transition metal catalysis, which expanded the synthetic possibilities. nih.gov For example, palladium-catalyzed reactions of allyl β-keto carboxylates have been developed, which proceed through the formation of π-allylpalladium enolate intermediates. nih.gov These intermediates can then undergo a variety of transformations, including reductive elimination, aldol condensation, and Michael addition, demonstrating the continuous innovation in the field of ketoester chemistry. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-oxo-8-(4-propan-2-ylphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-4-22-19(21)10-8-6-5-7-9-18(20)17-13-11-16(12-14-17)15(2)3/h11-15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVLJGKCWPEOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645763 | |

| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-41-1 | |

| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 4 Isopropylphenyl 8 Oxooctanoate and Analogues

Strategic Approaches for Carbon-Carbon Bond Formation in Ketoester Synthesis

The formation of the ketoester functional group is a cornerstone of many organic syntheses. This section details several strategic approaches for achieving this, focusing on acylation, ketonization, and direct transformations.

Acylation Reactions Leading to Ketoester Scaffolds

Acylation reactions are a fundamental method for constructing ketoesters. These reactions involve the introduction of an acyl group onto a nucleophilic carbon, typically adjacent to an activating group like an ester.

One of the most classic methods is the Claisen condensation, where an ester having an α-hydrogen is treated with a strong base to form a β-ketoester. A variation involves the acylation of ketone enolates with non-enolisable esters (esters lacking α-hydrogens) or carbonates, such as diethyl carbonate, to yield β-ketoesters or 1,3-diketones respectively. ucalgary.ca

More advanced techniques have been developed to control the site and efficiency of acylation. For instance, the C-acylation of enol silyl (B83357) ethers with an acid chloride can be catalyzed by pentafluorophenylammonium triflate (PFPAT) to produce β-diketones. organic-chemistry.org A similar reaction with ketene (B1206846) silyl acetals provides a route to β-keto esters. organic-chemistry.org Another powerful method involves the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) react with various acyl donors, including carboxylic acids, to form functionalized α-substituted β-keto esters in good yields. organic-chemistry.org For substrates like β-keto esters that possess multiple acidic protons, a stepwise deprotonation using different bases (e.g., sodium hydride followed by n-butyllithium) can generate a dianion. cdnsciencepub.com This dianion intermediate can then be successfully acylated to yield β,δ-diketo esters, offering a pathway to more complex polycarbonyl compounds. cdnsciencepub.com

| Method | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Ketone Enolate Acylation | Ketone + Diethyl Carbonate | Alkoxide Base (e.g., RO⁻) | β-Ketoester | ucalgary.ca |

| C-Acylation of Enol Silyl Ethers | Enol Silyl Ether + Acid Chloride | Pentafluorophenylammonium triflate (PFPAT) | β-Diketone | organic-chemistry.org |

| Decarboxylative Claisen Condensation | Substituted Malonic Acid Half Oxyester + Acyl Donor (e.g., Carboxylic Acid) | Magnesium Enolate Formation | α-Substituted β-Keto Ester | organic-chemistry.org |

| Acylation of β-Keto Ester Dianions | β-Keto Ester + Acylating Agent | NaH, then n-BuLi | β,δ-Diketo Ester | cdnsciencepub.com |

Ketonization of Esters and Alcohols in Chemical Research Contexts

Ketonization is a process that transforms alcohols and their derivatives, including esters, into ketones, typically through bimolecular condensation reactions at high temperatures over heterogeneous catalysts. pjoes.com This method is particularly relevant for the synthesis of long-chain symmetrical and unsymmetrical ketones from materials like waste technical fats. pjoes.com The process generally occurs in the gas phase over metal oxide catalysts. These catalytic systems are also effective for related reactions such as the C-alkylation of hydroxyarenes with alcohols. pjoes.com The ketonization process offers a valuable synthetic route, especially in the context of utilizing renewable or waste feedstocks containing primary alcohols or esters. pjoes.com

Direct Transformation of Esters to Ketones via Advanced Reagents

The conversion of esters to ketones is a challenging transformation because ketones are generally more reactive than esters towards nucleophiles. Standard reagents like Grignard reagents typically add twice to an ester, yielding a tertiary alcohol as the final product. libretexts.org To overcome this, specialized reagents and conditions are required.

One advanced method enables the single-step conversion of esters to ketones by using a nucleophile bearing a transient sulfinate activating group. nih.gov A carbanion is formed adjacent to the sulfinate, which then adds to the ester. A subsequent deprotonation prevents further addition. Upon aqueous workup, the sulfinate group fragments, releasing sulfur dioxide and revealing the desired ketone product. nih.gov

Another approach involves the reduction of esters using specific hydride reagents. While powerful reagents like lithium aluminum hydride (LiAlH₄) reduce esters all the way to primary alcohols, more sterically hindered reagents can be used to stop the reduction at the aldehyde stage, which can then be further manipulated. libretexts.orglibretexts.org

Acid-catalyzed methods also provide a pathway for converting esters to ketones. youtube.com In the presence of a Brønsted or Lewis acid, the ester carbonyl is activated towards attack by a carbon nucleophile. This forms a new carbon-carbon bond and a hemiacetal intermediate, which then eliminates an alcohol to yield the ketone. youtube.com This approach is particularly useful for base-sensitive substrates. youtube.com

Methods for the Introduction of Aryl Moieties into Ketoester Frameworks

The synthesis of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate requires the specific introduction of the 4-isopropylphenyl group. This can be achieved through various arylation strategies, including modern palladium-catalyzed cross-coupling reactions or classic electrophilic aromatic substitution.

Palladium-Catalyzed Arylation Approaches for Ketoesters

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon bonds. Specifically, the α-arylation or β-arylation of keto esters allows for the direct introduction of an aryl group onto the ketoester scaffold. acs.org A notable development is the Pd-catalyzed β-arylation of α-keto ester enolates with aryl bromides. nih.govnih.gov This reaction provides access to a wide array of β-stereogenic α-keto esters, which are prevalent substructures in biologically important molecules. nih.govorganic-chemistry.org

The catalyst system typically consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a sterically hindered, electron-rich phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (PᵗBu₃). nih.govorganic-chemistry.org The reaction proceeds under relatively mild conditions and can be conducted without a glovebox by using the air-stable ligand precursor PᵗBu₃·HBF₄. acs.orgorganic-chemistry.org This methodology demonstrates high chemoselectivity, avoiding common side reactions, and is tolerant of a wide range of electronically diverse aryl bromides and heterocyclic aryl bromides. organic-chemistry.org

| Catalyst System | Substrates | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / PᵗBu₃ | α-Keto Ester Enolate + Aryl Bromide | Provides access to β-stereogenic α-keto esters. | β-Aryl α-Keto Ester | nih.govnih.gov |

| Pd₂(dba)₃ / PᵗBu₃·HBF₄ | α-Keto Ester + Aryl Bromide | Air-stable ligand precursor allows for operation outside a glovebox. High yields (up to 95%). | β-Aryl α-Keto Ester | acs.orgorganic-chemistry.org |

Approaches for Aryl Ketone Formation in Long-Chain Systems

The formation of long-chain aryl ketones, the core structure of the target molecule, can be accomplished through several established and modern synthetic routes.

The most traditional method is the Friedel-Crafts acylation. chemistryviews.org This reaction involves the electrophilic acylation of an arene (in this case, cumene (B47948) or isopropylbenzene) with a long-chain acylating agent, such as the acid chloride or anhydride (B1165640) derived from suberic acid (octanedioic acid). The reaction is typically promoted by a stoichiometric amount of a Lewis acid catalyst. chemistryviews.org

Modern cross-coupling reactions offer milder and more functional-group-tolerant alternatives. Palladium-catalyzed reactions can couple aryl halides or boronic acids with various partners. For example, a carbonylative cross-coupling of an aryl iodide with an unactivated alkyl bromide in the presence of carbon monoxide can efficiently generate alkyl aryl ketones. chemistryviews.org This reaction often uses a Pd₂(dba)₃ catalyst with a phosphine ligand. chemistryviews.org Other metal-catalyzed approaches include the coupling of thiol esters with boronic acids or the addition of arylboronic acids to nitriles. organic-chemistry.org

Furthermore, multi-carbon homologation strategies have been developed to extend existing aryl ketones into long-chain analogues. This can be achieved via a ligand-promoted cleavage of the aryl-carbonyl C-C bond, followed by a cross-coupling reaction with an alkenol, effectively adding a multi-carbon unit to the aromatic core. researchgate.netresearchgate.net

| Method | Reactants | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Arene + Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Classic method, best for electron-rich arenes. | chemistryviews.org |

| Palladium-Catalyzed Carbonylative Coupling | Aryl Iodide + Alkyl Bromide + CO | Pd₂(dba)₃ / PPh₃ | Efficient synthesis with broad substrate scope. | chemistryviews.org |

| Nickel-Catalyzed Addition | Arylboronic Acid + Nitrile | Nickel Catalyst | Convenient method tolerant of various functional groups. | organic-chemistry.org |

| C-C Bond Cleavage and Homologation | Aryl Ketone + Alkenol | Transition Metal Catalyst + Ligand | Reconstructs molecular skeleton to build long chains. | researchgate.netresearchgate.net |

Advanced Synthetic Protocols for Long-Chain Ketoester Derivatives

Beyond classical methods, the synthesis of long-chain ketoester derivatives, including analogues of this compound, can be achieved through more sophisticated and efficient strategies. These advanced protocols offer advantages in terms of atom economy, step efficiency, and the ability to construct complex molecular architectures with high selectivity.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial components. This approach is highly convergent and minimizes waste by reducing the number of synthetic steps and purification intermediates.

For the synthesis of complex ketoesters, MCRs can be designed to introduce diverse functionalities in a single operation. While a specific MCR for this compound is not prominently described, analogous structures can be assembled using MCRs that form β-ketoesters or other dicarbonyl compounds. For example, a three-component reaction involving an organozinc reagent, an acrylate, and an acyl chloride can lead to the formation of α-substituted β-ketoesters. researchgate.net Such a strategy could be adapted to build the long alkyl chain and the keto-ester moiety in a convergent manner.

Another well-known MCR is the Biginelli reaction, which condenses an aromatic aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netmdpi.com While this typically yields dihydropyrimidinones, the principles of combining multiple components to create complex structures are central to MCRs and can be conceptually applied to the design of novel routes for long-chain ketoesters.

The key advantage of MCRs lies in their ability to rapidly generate libraries of structurally diverse compounds, which is particularly valuable in medicinal chemistry and materials science for screening purposes.

Chemo- and Regioselective Synthesis of Complex Ketoesters

Achieving high levels of chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple functional groups. In the context of long-chain ketoesters, this means controlling which functional groups react and at which position on a molecule.

Regioselectivity is particularly important in Friedel-Crafts acylation of substituted benzenes like cumene. The use of specific catalysts and reaction conditions can enhance the preference for acylation at the para position, minimizing the formation of the ortho isomer. rsc.org For instance, employing certain solid acid catalysts or ionic liquids can improve the regioselectivity of the acylation process. rsc.org

Chemoselectivity involves differentiating between similar functional groups within a molecule. For instance, in a molecule with multiple carbonyl groups, a chemoselective reaction would target only one specific carbonyl. This can be achieved through the use of selective reagents or catalysts. For example, certain palladium-catalyzed reactions allow for the chemo- and regioselective functionalization of molecules, which could be applied to the synthesis of complex ketoesters. nih.gov

Advanced methods for the synthesis of functionalized ketoesters often rely on catalyst control to achieve high selectivity. Gold-catalyzed hydration of alkynes is a mild and efficient method for producing γ-keto esters with excellent regioselectivity. acgpubs.org This approach demonstrates how modern catalytic systems can provide access to specific isomers that might be difficult to obtain through classical synthetic routes.

Below is a table summarizing various chemo- and regioselective synthetic methods applicable to ketoester synthesis:

| Synthetic Method | Selectivity Type | Description | Potential Application for Long-Chain Ketoesters |

| Friedel-Crafts Acylation with Shape-Selective Catalysts | Regioselective | Utilizes catalysts like zeolites to favor acylation at less sterically hindered positions, such as the para-position of alkylbenzenes. perfumerflavorist.com | Synthesis of 4-substituted aryl ketoesters with high isomeric purity. |

| Palladium-Catalyzed Cross-Coupling Reactions | Chemo- and Regioselective | Enables the selective formation of C-C bonds at specific positions, even in the presence of multiple reactive sites. | Construction of complex ketoester backbones with precise control over substituent placement. |

| Gold-Catalyzed Hydration of Alkynes | Regioselective | Promotes the addition of water across a carbon-carbon triple bond at a specific position to yield a ketone. acgpubs.org | Synthesis of γ- and δ-ketoesters from appropriately substituted alkynes. |

| Enzyme-Catalyzed Reactions | Chemo-, Regio-, and Stereoselective | Utilizes enzymes to carry out specific transformations with high precision, often under mild conditions. | Asymmetric synthesis of chiral ketoesters and selective modifications of complex substrates. |

Isolation and Purification Techniques for Research-Scale Synthesis

Following the synthesis of this compound or its analogues, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. For research-scale synthesis, several standard techniques are employed.

Extraction: The initial workup of the reaction mixture typically involves an aqueous extraction to remove water-soluble impurities and the catalyst. The organic layer, containing the desired product, is then separated, washed, and dried.

Column Chromatography: This is a versatile and widely used technique for purifying organic compounds. youtube.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. For a relatively nonpolar compound like this compound, a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) would likely be effective. acgpubs.org The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization: If the synthesized ketoester is a solid at room temperature, recrystallization can be an effective purification method. youtube.com This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimal amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution. youtube.com The choice of solvent is critical for successful recrystallization. For long-chain esters, a mixture of polar and nonpolar solvents may be necessary to achieve good crystal formation. rochester.edu

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification, provided the compound is thermally stable and has a sufficiently high boiling point to be separated from impurities.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

The following table outlines the common purification techniques and their applicability:

| Technique | Principle of Separation | Applicability for this compound | Key Considerations |

| Column Chromatography | Differential adsorption onto a stationary phase. youtube.com | Highly effective for separating the target compound from byproducts and unreacted starting materials. | Choice of stationary and mobile phases is crucial for good separation. Can be time-consuming for larger scales. |

| Recrystallization | Difference in solubility at varying temperatures. youtube.com | Applicable if the product is a solid. Can yield very pure material. nsf.gov | Finding a suitable solvent or solvent system is essential. rochester.edu |

| Extraction | Differential solubility in two immiscible liquids. | Used for initial workup to remove water-soluble impurities. | The product must be soluble in an organic solvent that is immiscible with water. |

| Vacuum Distillation | Difference in boiling points at reduced pressure. | Potentially applicable if the product is a thermally stable liquid with a high boiling point. | Requires thermal stability of the compound to avoid decomposition. |

Chemical Reactivity and Transformations of Ethyl 8 4 Isopropylphenyl 8 Oxooctanoate

Reactivity of the Ketone Functionality

The ketone moiety, where the carbonyl group is bonded to the aromatic (4-isopropylphenyl) ring and the aliphatic octanoate (B1194180) chain, is a primary site for chemical reactions. Its reactivity is influenced by the electronic effects of the aromatic ring and the steric bulk of the adjacent groups.

Reductions and Oxidations of the Ketone Moiety

The carbonyl group of the ketone can be readily reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The choice of reducing agent determines the final product.

Reductions: Common reduction methods for aromatic ketones are applicable here. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can reduce the ketone to an alkane. masterorganicchemistry.comyoutube.com This method is particularly effective for ketones adjacent to an aromatic ring. libretexts.org Other classic reactions include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), both of which convert the ketone directly to an alkane. youtube.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will selectively reduce the ketone to a secondary alcohol without affecting the ester group under controlled conditions. youtube.com

| Reduction Type | Reagent(s) | Product |

| Deoxygenation | H₂, Pd/C | Ethyl 8-(4-isopropylphenyl)octanoate |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) | Ethyl 8-(4-isopropylphenyl)octanoate |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Ethyl 8-(4-isopropylphenyl)octanoate |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Ethyl 8-hydroxy-8-(4-isopropylphenyl)octanoate |

Oxidations: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Such reactions would likely lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl, resulting in the formation of carboxylic acids, and are less synthetically useful for this specific substrate.

Nucleophilic Addition Reactions to the Ketone

The polarized nature of the carbonyl group, with a partial positive charge on the carbon atom, makes it an electrophilic center susceptible to attack by nucleophiles. numberanalytics.comlibretexts.org This is a fundamental reaction for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

The general mechanism involves the nucleophile attacking the carbonyl carbon, which pushes the pi electrons onto the oxygen, forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org Subsequent protonation yields the alcohol product. numberanalytics.comyoutube.com Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Various nucleophiles can be employed:

Grignard Reagents (R-MgX): Reaction with a Grignard reagent, followed by an acidic workup, would convert the ketone into a tertiary alcohol. For example, reacting with methylmagnesium bromide would yield Ethyl 8-hydroxy-8-(4-isopropylphenyl)-8-methyl-octanoate. youtube.comnumberanalytics.com

Organolithium Reagents (R-Li): These react similarly to Grignard reagents to produce tertiary alcohols. rsc.org

Cyanide Ion (CN⁻): Addition of a cyanide source (e.g., HCN or NaCN) forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.

| Nucleophile | Reagent Example | Intermediate | Final Product Type |

| Organometallic | CH₃MgBr (Grignard) | Magnesium Alkoxide | Tertiary Alcohol |

| Cyanide | NaCN, H⁺ | Alkoxide | Cyanohydrin |

| Hydride | NaBH₄ | Alkoxide | Secondary Alcohol |

Alpha-Functionalization and Enolate Chemistry of the Ketone

The protons on the carbon atoms alpha (α) to the ketone carbonyl are acidic and can be removed by a base to form a nucleophilic intermediate called an enolate. masterorganicchemistry.com This enolate can then react with various electrophiles, allowing for functionalization at the α-position.

The ketone in Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate has two different α-carbons: the benzylic carbon (C7) and the carbon on the octanoate chain (C9, which is part of the ester). However, enolate formation typically refers to the deprotonation of C-H bonds. The C7 carbon is part of the aromatic ring system and does not have a proton to be abstracted. Therefore, enolate chemistry is relevant to the methylene group adjacent to the carbonyl on the aliphatic chain.

Deprotonation can lead to two possible enolates if the ketone is unsymmetrical, known as the kinetic and thermodynamic enolates. jove.com

Kinetic Enolate: Forms faster by removing the more accessible, less sterically hindered α-proton. This is favored by using a strong, bulky, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures in an aprotic solvent. jove.comwikipedia.org

Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base in a protic solvent at higher temperatures. jove.comwikipedia.org

Once formed, the enolate can participate in several key reactions:

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) to form a new C-C bond at the α-position.

Aldol (B89426) Addition: Reaction with an aldehyde or another ketone. A crossed-aldol reaction with an aldehyde is generally more efficient than self-condensation because aldehydes are more reactive electrophiles than ketones. brainly.com

Reactivity of the Ester Functionality

The ethyl ester group at the end of the aliphatic chain is another key reactive site. While generally less reactive than ketones, esters undergo nucleophilic acyl substitution reactions. libretexts.org

Transesterification Processes in Organic Synthesis

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process. wikipedia.org To drive the reaction to completion, the alcohol reactant is often used in large excess, or the alcohol product is removed as it forms. wikipedia.org

Acid-Catalyzed Transesterification: The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol.

Base-Catalyzed Transesterification: A strong base (an alkoxide) directly attacks the carbonyl carbon in a nucleophilic acyl substitution. masterorganicchemistry.com This method is often faster than the acid-catalyzed version.

For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would produce Mthis compound and ethanol. masterorganicchemistry.com

Hydrolysis and Potential Cyclization Reactions

Hydrolysis: Esters can be hydrolyzed back to a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a large excess of water and a strong acid catalyst. chemguide.co.ukyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The reaction yields an alcohol and the salt of the carboxylic acid (a carboxylate). chemguide.co.ukmasterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. masterorganicchemistry.com Saponification of the title compound would yield 8-(4-isopropylphenyl)-8-oxooctanoic acid and ethanol.

Potential Cyclization Reactions: Molecules containing both a ketone and an ester, like this one, have the potential for intramolecular reactions. An intramolecular aldol-type reaction or a Dieckmann condensation could theoretically occur if an enolate can be formed that can then attack the other carbonyl group. In this specific molecule, the distance between the ketone and the ester (separated by a six-carbon chain) makes an intramolecular cyclization challenging but not impossible, potentially leading to the formation of a large ring structure under specific conditions, for instance via an intramolecular alkylation of a dianion. cdnsciencepub.comresearchgate.net

Other Ester Transformations for Derivatization

Beyond simple hydrolysis, the ethyl ester moiety of this compound is amenable to several other transformations, enabling the synthesis of a diverse range of derivatives. These reactions are crucial for modifying the compound's physical and chemical properties.

Transesterification: This process involves the conversion of the ethyl ester to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. For instance, treatment with methanol under acidic conditions would yield the corresponding methyl ester. This transformation is often employed to alter solubility or boiling points.

Amidation: The reaction of the ester with an amine furnishes the corresponding amide. This transformation typically requires heating and can be catalyzed by the amine itself or by the addition of a Lewis acid. The resulting amides can possess significantly different biological activities and chemical stabilities compared to the parent ester.

Saponification: Treatment with a strong base, such as sodium hydroxide, followed by acidic workup, leads to the formation of the corresponding carboxylic acid, 8-(4-isopropylphenyl)-8-oxooctanoic acid. This carboxylic acid is a versatile intermediate for further synthetic manipulations, including the formation of acid chlorides, anhydrides, and other ester or amide derivatives.

| Transformation | Reagents | Product Functional Group |

| Transesterification | Alcohol (e.g., Methanol), Acid or Base Catalyst | Methyl Ester |

| Amidation | Amine (e.g., Ammonia, Primary/Secondary Amine) | Amide |

| Saponification | Strong Base (e.g., NaOH), then Acid | Carboxylic Acid |

Intramolecular Reactions and Rearrangements

The linear C8 chain of this compound provides the necessary flexibility for intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Cyclization Pathways

Dieckmann Condensation: As a 1,8-ketoester, this compound is a potential substrate for the Dieckmann condensation, an intramolecular version of the Claisen condensation. youtube.comyoutube.com This reaction, typically promoted by a strong base like sodium ethoxide, would involve the formation of an enolate at the carbon α to the ester, which then attacks the ketone carbonyl. However, the more acidic protons are α to the ketone. Therefore, the more likely intramolecular cyclization would involve the formation of the enolate at the C7 position (α to the ketone) followed by attack on the ester carbonyl. This would lead to the formation of a cyclic β-diketone. The stability of the resulting ring system (a seven-membered ring in this case) would be a critical factor in the feasibility of this reaction.

Thorpe-Ziegler Cyclization: While the Thorpe-Ziegler reaction typically involves dinitriles, the underlying principle of intramolecular cyclization of a carbon chain with terminal reactive groups is relevant. nih.gov Should the ester and ketone functionalities be converted to nitriles, the resulting dinitrile could undergo base-catalyzed intramolecular cyclization to form a cyclic α-cyanoenamine, which upon hydrolysis would yield a cyclic ketone.

Mechanistic Investigations of Ketoester Rearrangements

The study of rearrangements in β-keto esters often involves complex mechanistic pathways. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, general principles from related systems can be considered. For instance, rearrangements in ketoesters can be induced under thermal or photochemical conditions, or through the action of specific reagents that promote skeletal reorganization. Mechanistic investigations of such rearrangements often employ isotopic labeling studies and computational modeling to elucidate the transition states and intermediates involved.

Advanced Enolate Chemistry of Ketoesters in Synthesis

The enolate chemistry of this compound is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon bonds at the α-position to the ketone.

Generation and Reactivity of Ketoester Enolates

The protons on the carbon atom adjacent to the ketone (the α-carbon) are significantly more acidic than those elsewhere in the molecule due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be stabilized by resonance. Treatment of this compound with a suitable base will generate the corresponding enolate.

The choice of base is critical and determines the nature of the enolate formed. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) will quantitatively and irreversibly form the kinetic enolate. Weaker bases, such as alkoxides, will establish an equilibrium between the ketoester and the thermodynamic enolate.

The generated enolate is a potent nucleophile and can react with a variety of electrophiles. The nucleophilic character is concentrated on the α-carbon, making it the primary site of reaction.

Alkylation and Arylation of Ketoester Enolates

Alkylation: The enolate of this compound can be readily alkylated by reaction with alkyl halides in an SN2 fashion. This reaction introduces an alkyl group at the α-position to the ketone, further functionalizing the molecule. The success of this reaction is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective. libretexts.orgresearchgate.net

Arylation: The introduction of an aryl group at the α-position can be achieved through palladium-catalyzed α-arylation reactions. rsc.orgrsc.org This modern synthetic method involves the reaction of the enolate with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction is a powerful tool for the synthesis of complex molecules containing α-aryl ketone motifs.

| Reaction | Electrophile | Product |

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketoester |

| Arylation | Aryl Halide (e.g., C₆H₅Br), Pd Catalyst | α-Arylated Ketoester |

Applications of Ethyl 8 4 Isopropylphenyl 8 Oxooctanoate in Contemporary Chemical Research

Utilization as Key Intermediates in Complex Organic Synthesis

The structural characteristics of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate make it an ideal starting material for the synthesis of intricate organic molecules. The presence of multiple functional groups—the ketone, the ester, and the aromatic ring—allows for a variety of chemical transformations, rendering it a valuable precursor for both macrocyclic and heterocyclic compounds.

Macrocycles are of significant interest in medicinal chemistry due to their unique pharmacological properties. The long aliphatic chain of this compound makes it a suitable precursor for the synthesis of macrocyclic structures through intramolecular cyclization reactions. nih.gov Methodologies such as intramolecular Friedel-Crafts acylation, where the ester end of the molecule could be converted to an acyl halide or another activated species to react with the isopropyl-substituted phenyl ring, could potentially lead to the formation of large ring systems. masterorganicchemistry.comnih.gov Such macrocycles are scaffolds in numerous bioactive molecules. researchgate.net

Furthermore, the β-ketoester moiety is a fundamental building block in the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov In polyketide synthesis, the iterative condensation of smaller carboxylic acid units, often initiated by a starter unit like a β-ketoester, leads to the formation of a long poly-β-keto chain. This chain then undergoes various modifications and cyclizations to produce the final polyketide product. nih.govyoutube.com this compound could serve as a synthetic precursor for the generation of polyketide-like analogs, where the aromatic ketone portion provides a unique starting point for chain extension and subsequent cyclization.

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Cyclization via electrophilic aromatic substitution, where the octanoate (B1194180) chain acylates the isopropylphenyl ring. | Polycyclic aromatic ketones |

| Intramolecular Alkylation | Formation of a cyclic β-keto ester through intramolecular reaction of a diester. While not directly applicable, modification of the starting material could enable this pathway. | Cyclic β-keto esters |

| Ring-Closing Metathesis (RCM) | Requires introduction of terminal alkenes onto the molecule, but offers a powerful method for macrocyclization. | Unsaturated macrocycles |

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. openmedicinalchemistryjournal.comnih.govmdpi.com β-Ketoesters are well-established precursors for the synthesis of a wide variety of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. The reactivity of the 1,3-dicarbonyl moiety in this compound allows for condensation reactions with various nitrogen-containing nucleophiles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while hydroxylamine (B1172632) can lead to the formation of isoxazoles. These reactions provide a straightforward entry into diverse heterocyclic scaffolds that can be further elaborated. researchgate.net

Role in Development of New Synthetic Methodologies

Beyond its use as a synthetic intermediate, this compound serves as a valuable substrate for the development and optimization of new synthetic reactions, particularly in the areas of catalysis and selective functionalization.

The development of efficient and selective catalysts for the transformation of carbonyl compounds is a central theme in modern organic synthesis. The ketone and ester functionalities within this compound provide two distinct sites for catalytic reactions. For example, the asymmetric reduction of the ketone to a chiral alcohol is a key transformation in the synthesis of many pharmaceuticals. New catalyst systems, including those based on transition metals or enzymes, can be evaluated for their efficacy and stereoselectivity using this substrate. The long alkyl chain and the substituted aromatic ring can also influence the catalyst's performance, providing insights into substrate-catalyst interactions.

The selective functionalization of C-H bonds is a rapidly advancing field in organic chemistry that offers the potential to streamline synthetic routes. The aliphatic chain and the aromatic ring of this compound present multiple sites for selective C-H functionalization. utexas.edunih.govnih.gov New reagents and catalytic systems designed for site-selective C-H activation can be tested on this molecule to assess their regioselectivity and functional group tolerance. For instance, directing-group strategies could be employed to functionalize a specific position on the octanoate chain or the aromatic ring. morressier.com

| Reaction Type | Target Site | Potential Outcome |

|---|---|---|

| Directed C-H Arylation | α or β position of the ketone side-chain | Introduction of a new aryl group |

| Remote C-H Functionalization | γ-position of the aliphatic chain | Installation of functional groups at a distance from the existing functionalities |

Chemical Probes and Tools for Mechanistic Studies

Chemical probes are small molecules used to study biological processes or to validate new drug targets. The structural features of this compound suggest its potential as a scaffold for the design of chemical probes. For example, aryl ketones and β-ketoesters have been identified as reversible inhibitors of certain enzymes. nih.gov By modifying the structure of this compound, researchers could develop potent and selective inhibitors for specific enzymes, which could then be used to study the role of these enzymes in disease. Furthermore, the ketoester functionality could be exploited in the design of activity-based probes to covalently label the active site of enzymes. The study of how this molecule interacts with biological targets can also provide valuable insights into enzyme inhibition mechanisms. mdpi.comsemanticscholar.org

Investigation of Reaction Pathways and Transition States

The unique molecular architecture of this compound, featuring both a ketone and an ester functional group, makes it a valuable substrate for investigating various reaction pathways and transition states. The presence of the carbonyl groups and the alpha-hydrogens allows for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions.

Research on analogous β-keto esters has shown their utility in studying reaction mechanisms such as aldol (B89426) and Claisen condensations. numberanalytics.com For this compound, the long alkyl chain and the substituted aromatic ring could influence the stereoselectivity and kinetics of these reactions. Computational studies on similar molecules have been used to model transition states, providing insights into the energetic barriers and the influence of substituents on reaction outcomes. The isopropylphenyl group, with its specific electronic and steric properties, would be expected to play a significant role in dictating the preferred reaction pathways.

Exploration of Structure-Reactivity Relationships within Ketoester Systems

The study of structure-reactivity relationships is fundamental to understanding and predicting chemical behavior. This compound serves as an interesting candidate for such studies within the class of aromatic ketoesters. The Hammett equation, a well-established tool in physical organic chemistry, is often employed to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org

By systematically modifying the substituents on the phenyl ring of analogous ketoesters, researchers can correlate these changes with reaction rates and equilibrium constants. For instance, the electron-donating nature of the isopropyl group in this compound would likely influence the nucleophilicity of the aromatic ring and the reactivity of the adjacent carbonyl group. Comparing its reactivity to analogs with electron-withdrawing groups would provide valuable data for quantitative structure-activity relationship (QSAR) models. nih.gov Such studies are crucial for designing molecules with tailored reactivity for specific synthetic applications.

Development of Chemically Related Molecular Scaffolds for Research Targets

Ketoesters are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their synthetic versatility. nih.gov They serve as starting materials for the synthesis of a wide array of heterocyclic and carbocyclic compounds with potential biological activity. This compound can be envisioned as a precursor for the development of novel molecular scaffolds.

The ketone and ester functionalities provide reactive handles for various chemical transformations. For example, condensation reactions with hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively. Furthermore, the long aliphatic chain can be functionalized to introduce additional diversity and modulate the pharmacokinetic properties of the resulting molecules. The aromatic ring can also be a site for further modification through electrophilic aromatic substitution reactions. masterorganicchemistry.com The development of libraries of compounds based on the this compound scaffold could lead to the discovery of new research tools and potential therapeutic agents. Keto-functionalized polymer scaffolds have also been explored as versatile precursors for creating complex macromolecular structures. uq.edu.auresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts for this compound are detailed in the table below. The spectrum would show distinct signals for the aromatic protons of the 4-isopropylphenyl group, the ethyl ester group, and the long aliphatic chain. For instance, the ethyl group would present a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. docbrown.info The protons on the carbon adjacent to the aromatic ketone (C7) would be deshielded and appear further downfield than the other methylene protons in the chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the two distinct carbonyl carbons (one for the ketone and one for the ester), the aromatic carbons, the carbons of the isopropyl and ethyl groups, and the carbons of the octanoate (B1194180) chain. pressbooks.pubdocbrown.info The carbonyl carbon of the ketone is typically found further downfield than the ester carbonyl carbon. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~1.25 | Triplet | 3H |

| Isopropyl -CH₃ | ~1.27 | Doublet | 6H |

| Alkyl Chain -CH₂- (C3, C4, C5) | ~1.30-1.75 | Multiplet | 6H |

| Alkyl Chain -CH₂- (C2) | ~2.30 | Triplet | 2H |

| Alkyl Chain -CH₂- (C6) | ~1.70 | Quintet | 2H |

| Alkyl Chain -CH₂- (C7) | ~2.95 | Triplet | 2H |

| Isopropyl -CH | ~2.98 | Septet | 1H |

| Ethyl -OCH₂- | ~4.12 | Quartet | 2H |

| Aromatic -CH (ortho to C=O) | ~7.90 | Doublet | 2H |

| Aromatic -CH (meta to C=O) | ~7.30 | Doublet | 2H |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -C H₃ | ~14.2 |

| Alkyl Chain (C3, C4, C5) | ~24.0-29.0 |

| Isopropyl -C H₃ | ~23.8 |

| Alkyl Chain (C6) | ~24.5 |

| Alkyl Chain (C2) | ~34.3 |

| Isopropyl -C H | ~34.2 |

| Alkyl Chain (C7) | ~38.5 |

| Ethyl -OC H₂- | ~60.5 |

| Aromatic C H | ~126.7, 128.2 |

| Aromatic Quaternary C | ~134.5, 155.0 |

| Ester C =O | ~173.5 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (molecular weight: 304.42 g/mol ), techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.

The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 304. docbrown.info The fragmentation of the molecular ion provides valuable structural clues. Key fragmentation pathways would likely involve:

Alpha-cleavage on either side of the ketone carbonyl group. This could lead to the formation of a prominent acylium ion corresponding to [C₆H₄(i-Pr)CO]⁺ with an m/z of 147. nih.govchemicalbook.com

Cleavage adjacent to the ester group , which could result in the loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 259, or the loss of an ethyl group. libretexts.org

McLafferty rearrangement , a common fragmentation pathway for ketones and esters with sufficiently long alkyl chains, could also occur.

Fragmentation of the long alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 304 | [M]⁺ (Molecular Ion) |

| 259 | [M - OCH₂CH₃]⁺ |

| 162 | [C₁₁H₁₄O]⁺ (from cleavage of the alkyl chain) |

| 147 | [COC₆H₄(CH(CH₃)₂)]⁺ (Base Peak) |

| 105 | [C₇H₅O]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound.

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, the results would be expected to reveal the planarity of the phenyl ring and the carbonyl groups, the specific torsion angles of the octanoate chain, and the intermolecular packing forces, such as van der Waals interactions, in the crystal lattice.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): Given its likely volatility, GC would be a suitable method for purity analysis. The compound would be vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. A pure sample would exhibit a single, sharp peak. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. waters.com For this keto ester, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). researchgate.net The purity is determined by the area of the peak corresponding to the compound. It is important to note that keto-enol tautomerism can sometimes lead to poor peak shapes in the HPLC analysis of related beta-keto esters, which may require method optimization such as adjusting the mobile phase pH or temperature. chromforum.org

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction or for a preliminary purity check. A spot of the compound on a TLC plate is developed in a suitable solvent system. The retention factor (Rf value) is a characteristic of the compound in that system and can be compared to a standard.

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| GC | Phenyl-methylpolysiloxane | Helium (carrier gas) | Purity assessment, quantification |

| HPLC (Reversed-Phase) | C18 silica (B1680970) | Acetonitrile/Water gradient | Purity assessment, separation |

| TLC | Silica gel | Ethyl acetate (B1210297)/Hexane mixture | Reaction monitoring, purity check |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. specac.com

A strong, sharp peak around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ethyl ester. orgchemboulder.comquimicaorganica.orglibretexts.org

Another strong, sharp peak around 1685 cm⁻¹ for the C=O stretching of the aromatic ketone, with the lower frequency being due to conjugation with the phenyl ring. orgchemboulder.comlibretexts.org

C-O stretching vibrations for the ester group would appear in the 1000-1300 cm⁻¹ region. orgchemboulder.com

C-H stretching vibrations for the alkyl and isopropyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-isopropylphenyl ketone portion of the molecule is the primary chromophore. It is expected to exhibit two main absorption bands:

A strong absorption band at a shorter wavelength (around 250-260 nm) corresponding to a π→π* transition of the conjugated aromatic system. msu.eduutoronto.ca

A weaker absorption band at a longer wavelength (around 300-320 nm) resulting from the n→π* transition of the carbonyl group's non-bonding electrons. jove.commasterorganicchemistry.com

Table 4: Predicted Spectroscopic Data (IR and UV-Vis)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Aliphatic (Alkyl, Isopropyl) |

| ~1740 | C=O Stretch | Ester |

| ~1685 | C=O Stretch | Aromatic Ketone |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1100-1250 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~255 | High | π→π* |

Theoretical and Computational Chemistry Approaches to Ketoester Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of ketoester systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

For Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, DFT calculations, often using functionals like M06-2X or B3LYP with a basis set such as 6-311+G(d,p), would typically begin with a geometry optimization to find the molecule's lowest energy structure. nih.gov From this optimized geometry, critical electronic properties can be determined.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map highlights electron-rich regions (nucleophilic sites), typically colored in red, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the carbonyl oxygens of the keto and ester groups would be expected to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons are electrophilic centers.

Conceptual DFT provides a framework to quantify these reactivity trends using descriptors such as chemical potential (μ), hardness (η), and global electrophilicity (ω). nih.gov These values allow for a quantitative comparison of the reactivity of different molecules or different sites within the same molecule.

Molecular Dynamics and Conformational Analysis

The structural flexibility of this compound, particularly due to the long octanoate (B1194180) chain, means it can adopt numerous conformations. Conformational analysis is crucial for identifying the most stable, low-energy arrangements of the atoms, which are the most likely to be observed experimentally.

Initial conformational searches can be performed using molecular mechanics force fields, followed by higher-level DFT optimizations of the most promising candidates to determine their relative energies. nih.gov For a molecule with several rotatable bonds, like the C-C bonds in the alkyl chain, this process can reveal multiple stable conformers with distinct three-dimensional shapes.

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of the molecule over time. In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, providing a trajectory that describes the molecule's vibrations, rotations, and conformational changes. These simulations can be run in a vacuum or, more realistically, in the presence of a solvent to understand how the environment influences molecular shape and flexibility. Analysis of the MD trajectory can reveal the most populated conformational states and the energy barriers for transitioning between them.

Table 2: Hypothetical Key Dihedral Angles for a Stable Conformer of this compound

| Dihedral Angle | Atoms Involved | Calculated Angle (degrees) |

|---|---|---|

| τ1 | C(aromatic)-C(aromatic)-C(keto)=O | ~30° |

| τ2 | C(aromatic)-C(keto)-C(alpha)-C(beta) | ~175° |

| τ3 | C(keto)-C(alpha)-C(beta)-C(gamma) | ~180° |

In Silico Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of spectroscopic data, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. The primary techniques that can be simulated are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

After obtaining the optimized molecular geometry from DFT calculations, the magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into NMR chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can help confirm the molecular structure.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows absorption bands corresponding to the molecule's vibrational modes (e.g., stretching, bending). For this compound, characteristic peaks such as the C=O stretching vibrations for the ketone and ester groups, C-H stretches of the aromatic and alkyl parts, and C-O stretches can be predicted. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data.

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom/Group | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aromatic C-H (ortho to C=O) | 7.90 | 7.88 | 128.5 | 128.3 |

| Aromatic C-H (ortho to isopropyl) | 7.30 | 7.28 | 126.8 | 126.6 |

| Isopropyl CH | 3.00 | 2.98 | 34.2 | 34.0 |

| Keto-adjacent CH₂ | 2.95 | 2.93 | 38.5 | 38.3 |

| Ester-adjacent CH₂ | 2.30 | 2.28 | 34.1 | 33.9 |

| Ethyl O-CH₂ | 4.10 | 4.08 | 60.5 | 60.3 |

Table 4: Hypothetical Calculated IR Frequencies for Key Vibrational Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 | 3100-3000 |

| Aliphatic C-H Stretch | 2960 | 3000-2850 |

| Ketone C=O Stretch | 1685 | 1690-1670 |

| Ester C=O Stretch | 1735 | 1740-1720 |

| Aromatic C=C Stretch | 1605 | 1610-1590 |

Computational Design and Screening of Novel Ketoester Derivatives

The computational framework established for this compound can be extended to design and screen new derivatives with tailored properties. This process, often part of a computer-aided drug design or materials science workflow, uses the parent molecule as a scaffold for modification.

By making systematic chemical modifications in silico—for example, by changing the substituents on the phenyl ring or altering the length of the alkyl chain—it is possible to create a virtual library of novel ketoester derivatives. The electronic, structural, and reactivity properties of each derivative in this library can then be rapidly calculated using the same computational methods.

This high-throughput virtual screening allows researchers to identify promising candidates before committing to their chemical synthesis, saving significant time and resources. researchgate.net For instance, if the goal is to enhance the molecule's reactivity, derivatives can be screened for a smaller HOMO-LUMO gap. If a specific interaction with a biological target is desired, molecular docking simulations can be employed to predict the binding affinity of each derivative to a protein's active site. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are statistical models that correlate calculated molecular descriptors (like those in Table 1) with an observed activity or property. Once a reliable QSAR model is built, it can be used to predict the properties of new, unsynthesized derivatives, further accelerating the design process.

Table 5: Hypothetical Screening of Designed Derivatives of this compound

| Derivative Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (D) | Rationale for Design |

|---|---|---|---|

| Parent Compound | 5.30 | 2.80 | Baseline |

| Replace isopropyl with -NO₂ | 4.85 | 4.50 | Increase electrophilicity and polarity |

| Replace isopropyl with -OCH₃ | 5.45 | 2.60 | Increase electron-donating character |

| Replace ethyl ester with methyl ester | 5.31 | 2.78 | Modify steric profile and solubility |

Future Research Directions and Emerging Opportunities

Sustainable and Green Chemistry Approaches to Ketoester Synthesis

The synthesis of ketoesters, including Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, traditionally relies on methods that may involve harsh reagents and generate significant waste. Future research could focus on developing more environmentally benign synthetic routes. nih.gov Key areas of exploration include:

Catalytic Methods: Investigating the use of reusable solid acid or base catalysts to replace homogeneous catalysts, which are often difficult to separate from the reaction mixture.

Alternative Solvents: Exploring the use of greener solvents, such as supercritical fluids or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF), to minimize the environmental impact of the synthesis. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Bio-catalysis: The use of enzymes, such as lipases, for the synthesis of ketoesters is a promising green alternative. researchgate.net These biocatalysts operate under mild conditions and can exhibit high selectivity. researchgate.net

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Heterogeneous Catalysis | Easier catalyst recovery and reuse, reduced waste generation. |

| Bio-derived Solvents | Lower environmental impact, potentially improved reaction rates and selectivity. |

| Continuous Flow Synthesis | Improved safety, better process control, and easier scale-up. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced by-product formation. |

Asymmetric Synthesis and Chiral Induction in Ketoester Reactions

The ketone moiety in this compound presents an opportunity for asymmetric transformations, leading to chiral molecules with potential applications in pharmaceuticals and materials science. Future research in this area could involve:

Asymmetric Reduction: The stereoselective reduction of the ketone to a hydroxyl group would yield chiral hydroxy-esters. This can be achieved using chiral catalysts, such as those based on transition metals with chiral ligands, or through biocatalytic methods using enzymes like alcohol dehydrogenases. The dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation is a developed technique for highly stereoselective construction of structurally diverse β-substituted-α-hydroxy carboxylic acid derivatives. acs.org

Enantioselective Alkylation: The carbon atom alpha to the ketone group could be a target for enantioselective alkylation, introducing a new stereocenter. acs.org This would lead to a variety of chiral derivatives of this compound. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to the ester group could direct the stereochemical outcome of reactions at the ketone or other parts of the molecule.

| Asymmetric Method | Potential Chiral Product from this compound |

| Asymmetric Hydrogenation | (R)- or (S)-ethyl 8-hydroxy-8-(4-isopropylphenyl)octanoate |

| Enantioselective Alkylation | Ethyl 7-alkyl-8-(4-isopropylphenyl)-8-oxooctanoate with a defined stereocenter at C7 |

| Chiral Auxiliary Directed Reaction | Diastereomerically pure derivatives for further synthetic transformations |

Application in Materials Science and Polymer Chemistry Research

The unique structure of this compound, combining a flexible aliphatic chain with a rigid aromatic group, makes it an interesting candidate for the development of new materials. Future research could explore its use as:

A Monomer for Polymer Synthesis: The ester and ketone functionalities could be utilized in polymerization reactions. For example, the ester could undergo transesterification polymerization, while the ketone could be a site for subsequent polymer modification. Ketone-based polymers like polyetheretherketone (PEEK) are known for their high thermal stability and mechanical strength. numberanalytics.com

A Plasticizer: The long aliphatic chain and the bulky isopropylphenyl group might impart flexibility to polymers, suggesting its potential as a novel plasticizer.

A Building Block for Liquid Crystals: The combination of a rigid aromatic core and a flexible tail is a common motif in liquid crystalline molecules. Modifications of the structure of this compound could lead to new liquid crystalline materials.

Component in Photodegradable Polymers: The ketone group can absorb UV light, which can lead to cleavage of the polymer chain. This property could be exploited in the design of photodegradable polymers. acs.org

| Potential Application Area | Relevant Structural Feature of this compound |

| Polymer Synthesis | Ester and ketone functional groups for polymerization and modification. numberanalytics.com |

| Plasticizers | Long aliphatic chain and bulky aromatic group. |

| Liquid Crystals | Rigid aromatic core and flexible aliphatic tail. |

| Photodegradable Materials | Ketone moiety for photo-initiation of degradation. acs.org |

High-Throughput Experimentation and Automation in Ketoester Discovery

To accelerate the discovery of new applications and synthetic methods for this compound and related ketoesters, high-throughput experimentation (HTE) and automation can be employed. This approach would involve:

Automated Synthesis Platforms: Utilizing robotic systems to perform a large number of reactions in parallel, allowing for rapid screening of different catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives.

High-Throughput Screening: Developing rapid analytical methods to screen the properties of the synthesized compounds, such as their catalytic activity, material properties, or biological activity.

Machine Learning and Data Analysis: Employing computational tools to analyze the large datasets generated from HTE, to identify trends, and to predict the outcomes of new experiments, thereby guiding further research.

| High-Throughput Technique | Application in this compound Research |

| Parallel Synthesis | Rapid optimization of reaction conditions for synthesis and derivatization. |

| Rapid Screening Assays | Quick evaluation of properties for various applications (e.g., catalysis, materials). |

| Data-Driven Discovery | Predictive modeling to guide the design of new ketoesters with desired properties. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions using activating agents like DCC/HOBt or HATU/DIPEA. For example, a similar derivative (methyl 8-((4-substituted-phenyl)amino)-8-oxooctanoate) was prepared by reacting 8-methoxy-8-oxooctanoic acid with an aryl amine in DMF, followed by purification via silica gel chromatography (40–60% EtOAc/hexane) . Key parameters include stoichiometric ratios, solvent choice (e.g., DMF for solubility), and reaction time (12–24 hours). Yield optimization requires careful control of moisture and temperature .

Q. How can structural confirmation and purity be validated for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, methyl 8-((4-benzyloxyphenyl)amino)-8-oxooctanoate showed diagnostic peaks at δ 9.71 (s, NH) in ¹H NMR and [M+H]+ at m/z 405.2738 in HRMS . Purity is assessed via reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection .

Advanced Research Questions

Q. What radiolabeling strategies are applicable to this compound for imaging studies?

- Methodological Answer : Fluorine-18 (¹⁸F) radiolabeling can be achieved via a two-step, one-pot procedure. A structurally analogous compound was labeled by substituting a tosylate precursor with [¹⁸F]-NBu4F in CH3CN at 90°C, followed by hydroxylamine treatment to stabilize the product. Radiochemical purity (>99%) was confirmed via HPLC, with specific activity (~2.3 GBq/μmol) sufficient for in vivo PET imaging .

Q. How does this compound interact with histone deacetylases (HDACs), and what assays quantify its inhibitory activity?

- Methodological Answer : The hydroxamic acid moiety in derivatives like N1-(4-substituted-phenyl)-N8-hydroxyoctanediamide chelates zinc in HDAC active sites. In vitro inhibition is measured using fluorogenic assays (e.g., Boc-Lys(Ac)-AMC substrate) with recombinant HDAC isoforms. IC50 values are determined via dose-response curves, while cellular activity is validated in cancer cell lines (e.g., NSCLC) using Western blotting for acetylated histone H3 .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., substrate concentration, pH) or cellular models. Cross-validation using orthogonal methods (e.g., ITC for binding affinity, SPR for kinetics) is recommended. For instance, conflicting HDAC inhibition results can be clarified by comparing enzymatic vs. cellular assays and controlling for membrane permeability via logP measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products